

# Favipiravir's Mechanism of Action Against RNA Viruses: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Favipiravir sodium

Cat. No.: B15566450

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses.<sup>[1]</sup> As a prodrug, it undergoes intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), which selectively targets the viral RNA-dependent RNA polymerase (RdRp).<sup>[1][2]</sup> This guide provides a comprehensive overview of the core mechanisms of favipiravir's antiviral activity, focusing on its molecular interactions with the viral replication machinery. It details the intracellular activation pathway and the dual inhibitory mechanisms of lethal mutagenesis and chain termination. This document also includes a compilation of quantitative data on its antiviral activity and detailed protocols for key experimental assays.

## Intracellular Activation of Favipiravir

Favipiravir is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect.<sup>[3]</sup> The activation is a multi-step process mediated by host cell enzymes.<sup>[4]</sup>

The intracellular activation pathway of favipiravir begins with its conversion to favipiravir-ribofuranosyl-5'-monophosphate (favipiravir-RMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Subsequently, cellular kinases further phosphorylate

favipiravir-RMP to its active triphosphate form, favipiravir-RTP. This active metabolite then serves as a substrate for the viral RdRp.



[Click to download full resolution via product page](#)

Intracellular activation pathway of favipiravir.

## Core Mechanisms of Action

The antiviral activity of favipiravir-RTP is primarily attributed to its interaction with the viral RdRp, leading to the disruption of viral genome replication through two main mechanisms: lethal mutagenesis and non-obligate chain termination.

## Lethal Mutagenesis

Lethal mutagenesis is a key mechanism of favipiravir's antiviral effect. Favipiravir-RTP, acting as a purine analog, is incorporated into the nascent viral RNA strand by the RdRp. This incorporation does not immediately halt RNA synthesis. Instead, the incorporated favipiravir can ambiguously base-pair with either cytosine or uracil during subsequent rounds of replication. This leads to an accumulation of transition mutations (G-to-A and C-to-U) throughout the viral genome. The increased mutation rate surpasses the virus's error threshold, resulting in the production of non-viable viral progeny and ultimately leading to the extinction of the viral population.

## Non-Obligate Chain Termination

In addition to inducing mutations, the incorporation of favipiravir-RTP can also lead to the termination of RNA chain elongation. While not an obligate chain terminator, the presence of favipiravir in the template or nascent strand can create a steric hindrance that impedes the translocation of the RdRp, thereby slowing down or halting further nucleotide incorporation. Cryo-electron microscopy studies have revealed that favipiravir-RTP can adopt a non-productive binding mode within the RdRp active site, which may contribute to this inhibitory effect.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Favipiravir's Mechanism of Action Against RNA Viruses: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15566450#favipiravir-sodium-mechanism-of-action-against-rna-viruses>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)